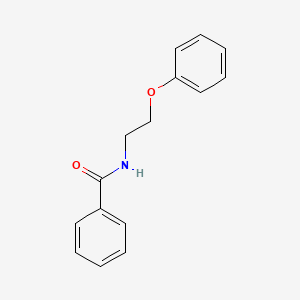

5-(1-氯乙基)-3-丙基-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be facilitated by various methods, including ultrasound-promoted synthesis, which offers better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011). A convenient method for preparing derivatives involves the acylation and cyclization of carboxylic acid hydrazides, leading to high yields of targeted oxadiazoles without the need for purifying intermediate compounds, simplifying the synthesis process (Simurova et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is confirmed through various spectroscopic methods, including 1H NMR, IR, and MS, ensuring the accurate identification of synthesized compounds. These structures, particularly when substituted at specific positions, influence the compound's physical and chemical properties significantly (Tong, 2011).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives undergo a range of chemical reactions, enabling the synthesis of various biologically active compounds. For instance, reactions with KCN can lead to trisubstituted oxadiazolylacetonitriles and alkanes, showcasing the versatility of these compounds in synthetic chemistry (Sağırlı & Dürüst, 2018).

Physical Properties Analysis

The physical properties, such as luminescence, of 1,2,4-oxadiazole derivatives, are significantly influenced by their molecular structure. These properties are studied using UV-Vis and fluorescence spectroscopy, providing insights into the potential applications of these compounds in materials science (Ge et al., 2011).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, including reactivity and stability, are pivotal for their application in synthesizing novel compounds with desired biological activities. Studies on novel synthetic routes and the impact of different substituents on these properties are crucial for advancing this field of research (Neel & Zhao, 2018).

科学研究应用

抗炎和抗微生物特性

5-(1-氯乙基)-3-丙基-1,2,4-噁二唑及其衍生物已被研究其潜在的抗炎和抗微生物特性。相关3-芳基-5-(正丙基)-1,2,4-噁二唑的合成及其对炎症的评估显示出有希望的结果,某些化合物显著减少了炎症。初步的抗微生物活性测试也表明这些化合物对金黄色葡萄球菌、平滑肌杆菌和白色念珠菌等微生物具有活性 (Srivastava et al., 2003)。

药物化学中的生物同位素特性

噁二唑类化合物,包括5-(1-氯乙基)-3-丙基-1,2,4-噁二唑,常用于药物化学中,因为它们具有生物同位素特性。它们可用作药物分子中酯和酰胺官能团的替代物,影响化合物的亲脂性、代谢稳定性和其他药代动力学特性。这种替代可以显著影响药物的整体特性,使1,2,4-噁二唑成为药物设计和优化中宝贵的组成部分 (Boström et al., 2012)。

杀虫和杀真菌活性

含有1,2,4-噁二唑环的化合物已被用于开发杀虫剂和杀真菌剂。一项设计和合成含有1,2,4-噁二唑环的邻氨基苯甲酰二胺类似物的研究显示出对某些害虫的显著杀虫活性。此外,这些化合物还显示出基于构效关系(SARs)和比较分子场分析(CoMFA)模型的结构优化潜力 (Liu et al., 2017)。此外,某些1,3,4-噁二唑衍生物被制备为潜在的杀真菌剂,并显示出对水稻纹枯病的显著活性 (Chen et al., 2000)。

未来方向

The study of oxadiazole derivatives is a vibrant field due to their diverse biological activities. Future research could involve synthesizing this compound and studying its properties and potential biological activities. It could also involve modifying its structure to enhance its properties or biological activity .

属性

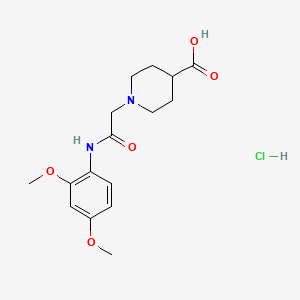

IUPAC Name |

5-(1-chloroethyl)-3-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-3-4-6-9-7(5(2)8)11-10-6/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHHANWXUVKDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)

![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)